N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

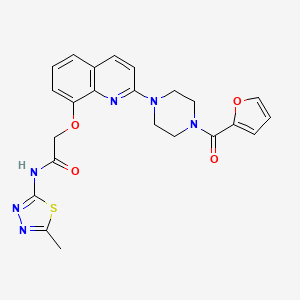

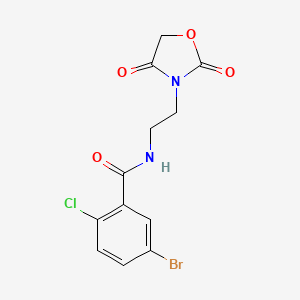

“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 2064217-79-2 . It has a molecular weight of 254.76 . The compound is a solid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The molecular formula of “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is C14H20N2O . The InChI code for the compound is 1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” are not available, related compounds have been involved in reactions such as peptide coupling reactions .

Physical And Chemical Properties Analysis

“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a solid at room temperature . It should be stored at 2-8°C . The compound has a molecular weight of 254.76 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. The piperidine ring is a common motif in various pharmaceuticals. Researchers have explored the synthesis of substituted piperidines using intra- and intermolecular reactions. These derivatives play a significant role in designing drugs across more than twenty classes of pharmaceuticals and alkaloids . The hydrochloride salt of N-(4-(Piperidin-4-yl)phenyl)acetamide could be a valuable scaffold for novel drug candidates.

PARP Inhibition

Recent studies have identified compounds containing the piperidine moiety as potent inhibitors of poly(ADP-ribose) polymerase (PARP). For instance, the compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) exhibits excellent PARP 1 and 2 inhibition. It inhibits PARP activity in whole-cell assays and shows promise in treating cancers with mutant BRCA-1 and BRCA-2 genes .

Fungicidal Activity

In agriculture, controlling plant diseases caused by pathogens like Phytophthora capsici is essential. Piperidine derivatives have been investigated for their fungicidal properties. While not directly related to N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, this field highlights the broader impact of piperidines in crop protection .

Structure–Activity Relationship Studies

Researchers have synthesized and evaluated various N-(piperidin-4-yl)benzamide derivatives. These compounds exhibit promising biological potential and inhibitory activity. Notably, compounds like 10b and 10j stand out in preliminary screenings. Understanding the structure–activity relationship of such derivatives aids in designing more effective molecules .

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are crucial. Multicomponent reactions (MCRs) offer a cost-effective approach. Researchers explore MCRs involving piperidine precursors to access diverse piperidine derivatives. These reactions contribute to the rapid expansion of piperidine-related literature .

Propiedades

IUPAC Name |

N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRWABBJYANET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)